Azido-Polyethylene Glycol 35-Amine is a specialized chemical compound that combines the properties of polyethylene glycol with functional azide and amine groups. This compound is recognized for its hydrophilic nature, which enhances solubility in aqueous environments, making it particularly useful in various scientific applications. The azide group allows for click chemistry reactions, while the amine group can engage in reactions with carboxylic acids and activated esters, facilitating a wide range of bioconjugation processes.
Azido-Polyethylene Glycol 35-Amine is classified as a derivative of polyethylene glycol, specifically designed for applications in biochemistry and materials science. It is often sourced from chemical suppliers specializing in research reagents. The compound has a molecular formula of CHNO and is identified by the CAS number 2301851-71-6. Its classification falls under functionalized polymers, particularly those used in drug delivery systems and bioconjugation techniques.
The synthesis of Azido-Polyethylene Glycol 35-Amine typically involves a multi-step process that begins with the functionalization of polyethylene glycol. Common methods include:
The reaction conditions are critical for achieving high purity and yield. Purification steps often include column chromatography or recrystallization to remove unreacted materials and byproducts, ensuring that the final product meets the required specifications for research applications.
Azido-Polyethylene Glycol 35-Amine features a linear structure characterized by a long polyethylene glycol chain (35 repeating units), with an azide group (-N₃) at one end and an amine group (-NH₂) at the other. This structure enhances its solubility and reactivity.
Azido-Polyethylene Glycol 35-Amine participates in several key chemical reactions:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and the presence of catalysts. For example, click reactions are typically performed under mild conditions, enhancing their utility in biological applications.
The mechanism of action for Azido-Polyethylene Glycol 35-Amine revolves around its ability to form stable covalent bonds through click chemistry and amide bond formation.
These mechanisms enable Azido-Polyethylene Glycol 35-Amine to serve as an effective linker in bioconjugation processes, allowing for targeted delivery of therapeutic agents .
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of Azido-Polyethylene Glycol 35-Amine .
Azido-Polyethylene Glycol 35-Amine finds extensive use across various scientific fields:
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer that revolutionized bioconjugation and drug delivery through a process termed PEGylation. Covalent attachment of PEG to therapeutic molecules (e.g., peptides, proteins, oligonucleotides, nanoparticles) enhances their solubility in aqueous media, prolongs circulation half-life by reducing renal clearance and reticuloendothelial system (RES) uptake, and minimizes immunogenicity [3] [8]. PEG acts as a molecular "shield" by increasing hydrodynamic volume and creating a hydration layer that sterically hinders interactions with opsonins and immune cells [3] [5]. Azido-PEG35-amine exemplifies this technology, incorporating a 35-unit PEG spacer (molecular weight: ~1,628 Da) to optimize pharmacokinetic properties while enabling modular conjugation [1] [6]. However, recent studies highlight challenges like anti-PEG antibody formation, which accelerates blood clearance (ABC phenomenon) and reduces efficacy upon repeated dosing [3]. This underscores the need for precision-engineered PEG linkers like Azido-PEG35-amine, which balances spacer length with biocompatibility.
Azido-PEG35-amine (CAS: 749244-38-0/2301851-71-6) is a heterobifunctional crosslinker with terminal azide (-N₃) and amine (-NH₂) groups separated by a 35-mer PEG chain. Its molecular formula is C₇₂H₁₄₆N₄O₃₅, and it typically exhibits >97% purity [1] [4] [6]. The azide moiety enables "click chemistry" reactions:
Table 1: Comparative Properties of Azido-PEGn-amine Variants
PEG Chain Length (n) | Molecular Weight (Da) | Spacer Length (Å) | Key Applications |
---|---|---|---|
5 | ~308 | ~20 | Small-molecule conjugates |
23 | ~1099 | ~85 | Peptide/protein labeling |
35 | ~1628 | ~129 | Nanoparticle functionalization, PROTACs |
45 | >2000 | >150 | High-flexibility conjugates |
PEGylation technology originated in the 1970s with Frank Davis’s pioneering work on PEG-conjugated enzymes. Early PEG linkers were polydisperse mixtures with broad molecular weight distributions, leading to inconsistent biological performance [8]. The 1990s saw advances in monodisperse PEGs (dPEG®), synthesized using iterative chemical processes to ensure single-MW species. Azido-PEG35-amine represents this evolution—a discrete PEG (dPEG®) with exact chain length (35 units), enhancing reproducibility in diagnostics and therapeutics [6]. The integration of click chemistry-compatible groups (e.g., azides) in the 2000s further transformed linker design. This enabled modular, bioorthogonal conjugation under physiological conditions, critical for assembling complex bioconjugates like PROTACs (proteolysis-targeting chimeras) [2] [6]. Recently, linkers like Azido-PEG35-amine have been adopted in nanoparticle drug delivery systems to improve stealth properties and ligand density control [3] [9]. However, emerging challenges like pre-existing anti-PEG antibodies (found in ~25% of healthy individuals) drive innovation toward optimized PEG architectures [3].
Table 2: Evolution of PEG-Based Linkers in Bioconjugation
Era | Linker Type | Limitations | Advances Enabled by Azido-PEG35-amine |
---|---|---|---|
1970s–1980s | Polydisperse PEGs | Batch variability, poor PK consistency | Monodisperse structure ensures consistent PK/PD |
1990s–2000s | Activated PEGs (e.g., NHS-PEG) | Limited orthogonality | Dual azide/amine functionality enables sequential conjugation |
2010s–Present | Click-compatible dPEG® | Short chains limit steric shielding | Extended PEG35 spacer enhances solubility and reduces immunogenicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7